molecular formula C12H10BrNO2 B8155568 6-bromo-1-cyclopropyl-1H-indole-4-carboxylic acid

6-bromo-1-cyclopropyl-1H-indole-4-carboxylic acid

Cat. No.: B8155568
M. Wt: 280.12 g/mol
InChI Key: MRBULYDQCPJIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure features a bromine atom at the 6th position, a cyclopropyl group at the 1st position, and a carboxylic acid group at the 4th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-cyclopropyl-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1-cyclopropyl-1H-indole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 6-substituted indole derivatives.

    Oxidation: Formation of indole-4-carboxylic acid derivatives.

    Reduction: Formation of 4-hydroxyindole derivatives.

Scientific Research Applications

6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-1-cyclopropyl-1H-indole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole ring. The bromine and cyclopropyl groups may enhance its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 6-Bromo-1H-indole-4-carboxylic acid
  • 1-Cyclopropyl-1H-indole-4-carboxylic acid
  • 6-Bromo-1-cyclopentyl-1H-indole-4-carboxylic acid

Comparison: 6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid is unique due to the presence of both a bromine atom and a cyclopropyl group, which may confer distinct chemical and biological properties compared to other indole derivatives. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

6-bromo-1-cyclopropylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-7-5-10(12(15)16)9-3-4-14(8-1-2-8)11(9)6-7/h3-6,8H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBULYDQCPJIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C(C=C(C=C32)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate (0.43 g, 1.462 mmol) in MeOH (12 mL) and THF (3 mL) was added 3 M NaOH (1.949 mL, 5.85 mmol). The reaction was stirred for 18 h at RT, at which time the volatiles were removed in vacuo. The residue was diluted with water and slowly acidifed with 1 N HCl to pH 4-5, then extracted with EtOAc (2×). The combine organics werewash with brine, dried over magnesium sulfate, filtered, and concentrated to give 6-bromo-1-cyclopropyl-1H-indole-4-carboxylic acid (0.376 g, 1.315 mmol, 90% yield) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.92-1.01 (m, 2H) 1.05-1.12 (m, 2H) 3.51 (tt, J=7.07, 3.66 Hz, 1H) 6.89 (d, J=2.53 Hz, 1H) 7.52 (d, J=3.03 Hz, 1H) 7.80 (d, J=1.77 Hz, 1H) 7.99 (d, J=1.01 Hz, 1H) 13.05 (br. s., 1H). MS (ES) [M+H]+ 280.1.
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
1.949 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.